2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile
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Overview
Description
2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromoanilino group, a methoxy group, and a propenylidene malononitrile moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile typically involves the reaction of 4-bromoaniline with methoxyacetone and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce various amines.
Scientific Research Applications
2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile has garnered attention in scientific research due to its potential biological activity and diverse applications. It is used in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile
- 2-[3-(4-Fluoroanilino)-1-methoxy-2-propenylidene]malononitrile
- 2-[3-(4-Methylanilino)-1-methoxy-2-propenylidene]malononitrile
Uniqueness
2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-3-(4-bromoanilino)-1-methoxyprop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-13(10(8-15)9-16)6-7-17-12-4-2-11(14)3-5-12/h2-7,17H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFFWACZUBIJBT-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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